1-(4,4'-Dichlorobenzhydryl)piperazine
Overview
Description
1-(4,4’-Dichlorobenzhydryl)piperazine is a chemical compound with the molecular formula C₁₇H₁₈Cl₂N₂ and a molecular weight of 321.24 g/mol . It is also known by its IUPAC name, 1-[bis(4-chlorophenyl)methyl]piperazine . This compound is characterized by the presence of two chlorine atoms attached to the benzhydryl group, which is further connected to a piperazine ring. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4,4’-Dichlorobenzhydryl)piperazine typically involves the reaction of piperazine with 4,4’-dichlorobenzhydrol. One common method includes heating piperazine with 4,4’-dichlorobenzhydrol in the presence of a solvent such as toluene . The reaction is carried out at elevated temperatures, often around 80°C, and may require refluxing for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4,4’-Dichlorobenzhydryl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,4’-Dichlorobenzhydryl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4,4’-Dichlorobenzhydryl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal research, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
1-(4,4’-Dichlorobenzhydryl)piperazine can be compared to other similar compounds, such as:
1-(4-Chlorobenzhydryl)piperazine: This compound has a similar structure but with only one chlorine atom attached to the benzhydryl group.
1-(4-Methylbenzhydryl)piperazine: Here, a methyl group replaces the chlorine atoms, resulting in different chemical properties and reactivity.
The uniqueness of 1-(4,4’-Dichlorobenzhydryl)piperazine lies in its dual chlorine substitution, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLFMGDNZYQISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301336 | |
Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27469-61-0 | |
Record name | 27469-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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